molecular formula C10H5BrClNO2 B067709 6-Bromo-4-chloroquinoline-3-carboxylic acid CAS No. 179024-70-5

6-Bromo-4-chloroquinoline-3-carboxylic acid

Cat. No.: B067709
CAS No.: 179024-70-5
M. Wt: 286.51 g/mol
InChI Key: YZYVWPBINSGVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrClNO2 and its molecular weight is 286.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photolabile Protecting Group

6-Bromo-4-chloroquinoline-3-carboxylic acid and its derivatives have been explored for their use as photolabile protecting groups in biological research. One study details the synthesis and photochemistry of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline, which exhibits greater single-photon quantum efficiency and sufficient sensitivity to multiphoton-induced photolysis for in vivo use, suggesting potential applications for this compound in similar contexts (Fedoryak & Dore, 2002).

Antimicrobial and Antimalarial Agents

Research into the synthesis of novel quinoline-based 1,2,3-triazoles from this compound has demonstrated antimicrobial and antimalarial activities. This study highlighted the potential of such compounds in combating various microorganisms and the malaria parasite, P. falciparum, showcasing the chemical's versatility in medicinal chemistry (Parthasaradhi et al., 2015).

Synthesis of Aryl Quinoline Compounds

The synthesis of aryl quinoline compounds utilizing this compound as an intermediate has been documented. These compounds are pivotal for the development of new materials and molecules with potential applications in various scientific fields, including pharmaceuticals (Zhou et al., 2022).

Antiviral and Cytotoxic Activities

Compounds derived from this compound have been evaluated for their antiviral and cytotoxic activities, particularly against HIV, HSV, vaccinia viruses, and various cancer cell lines. These studies underline the potential therapeutic applications of these compounds in treating viral infections and cancer (Selvam et al., 2010).

Synthesis and Analysis of Carboxylic Acids

A novel bromoquinolinium reagent for the analysis of carboxylic acids was synthesized, demonstrating the utility of bromoquinoline derivatives in analytical chemistry. This reagent, aimed at enhancing the detection of carboxylic acids in biological samples, highlights the chemical's role in improving analytical methodologies (Mochizuki et al., 2013).

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P305 + P351 + P338, which advise rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

6-bromo-4-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYVWPBINSGVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591474
Record name 6-Bromo-4-chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179024-70-5
Record name 6-Bromo-4-chloro-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179024-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.